3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole
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Overview
Description
3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with dimethyl, naphthylmethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 1-naphthylmethyl chloride in the presence of a base to form the intermediate 3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Reduction: 3,5-Dimethyl-1-(1-naphthylmethyl)-4-amino-1H-pyrazole.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The naphthylmethyl group may interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-ylamine: Similar structure but with an amino group instead of a nitro group.
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]nicotinamide: Contains a nicotinamide group instead of a nitro group.
Uniqueness
3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-16(19(20)21)12(2)18(17-11)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUUTXPMSJHREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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